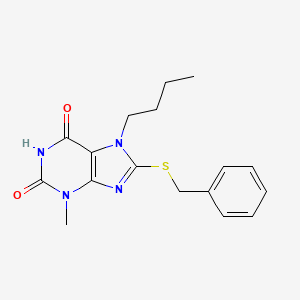

8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

8-(Benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by a benzylthio group at the 8th position, a butyl chain at the 7th position, and a methyl group at the 3rd position. Purine-diones are known for their structural versatility in modulating receptor interactions, particularly in neurological and oncological targets. The benzylthio substituent introduces a sulfur-containing aromatic moiety, which may enhance lipophilicity and influence binding kinetics through hydrophobic or π-π interactions .

Eigenschaften

IUPAC Name |

8-benzylsulfanyl-7-butyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-3-4-10-21-13-14(20(2)16(23)19-15(13)22)18-17(21)24-11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRMXAAJDRWFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate purine precursor.

Thioether Formation: The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiol reacts with the purine precursor.

Alkylation: The butyl group is introduced at the 7th position through an alkylation reaction using a suitable butylating agent.

Methylation: The methyl group is introduced at the 3rd position through a methylation reaction using a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced purine derivatives.

Substitution: Substituted purine derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Biological Activities and Therapeutic Potential

The compound has been extensively studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione may inhibit specific kinases that are crucial in cancer cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Synthesis and Structural Characteristics

The synthesis of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be achieved through various methods that yield good purity and yield. Its structural characteristics include:

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 344.43 g/mol

- Density : Approximately 1.32 g/cm³

- pKa : Predicted pKa value around 9.50 .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with similar compounds that share a purine backbone but differ in substituents:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 8-(benzylthio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | Structure | Contains an additional methyl group on the benzyl moiety. |

| 7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione | Structure | Features an allyl group instead of butyl. |

| 8-bromo-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione | Structure | Contains a bromo substituent instead of a benzylthio group. |

This comparative analysis highlights how variations in substituents can influence the biological activity and physicochemical properties of purine derivatives.

Case Studies

Several case studies have documented the applications of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione:

- Cancer Therapeutics : A study demonstrated that treatment with this compound resulted in significant reductions in tumor size in xenograft models of breast cancer, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Screening : In vitro assays revealed that the compound exhibited substantial inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group may enhance binding affinity to these targets, while the butyl and methyl groups may influence the compound’s pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations at the 8th Position

The 8th position of purine-diones is critical for target affinity and selectivity. Key analogs include:

Key Insight : The benzylthio group in the target compound balances aromaticity and sulfur-mediated interactions, contrasting with halogenated or alkylated analogs that prioritize electronic or steric effects .

Core Structure Modifications

Variations in the purine-dione core significantly affect receptor binding:

Biologische Aktivität

The compound 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C17H20N4O2S

- Molecular Weight : 344.43 g/mol

- CAS Number : 332904-90-2

This compound is characterized by a purine structure with a benzylthio group and a butyl side chain, which may influence its biological interactions.

Antitumor Activity

Research has indicated that purine derivatives exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Case Study : A study on structurally similar purines demonstrated their ability to inhibit the growth of HeLa cells (cervical cancer) through apoptotic pathways. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

The antimicrobial potential of purine derivatives is well-documented. The compound's structural features may contribute to its efficacy against various pathogens.

- In Vitro Studies : Compounds similar to 8-(benzylthio)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds were found to be as low as 12.5 μg/mL .

Enzyme Inhibition

Purine derivatives are known for their ability to inhibit specific enzymes, which can be crucial in drug design.

- Example : A derivative demonstrated significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many microorganisms. The binding affinity was evaluated through molecular docking studies, indicating potential as an antibacterial agent .

Summary of Biological Activities

| Activity Type | Related Compounds | MIC Values (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | Similar Purines | 10 - 20 | Induction of apoptosis |

| Antimicrobial | Related Derivatives | 12.5 | Inhibition of bacterial growth |

| Enzyme Inhibition | Dihydrofolate Inhibitors | Varies | Competitive inhibition of DHFR |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives.

| Structural Feature | Effect on Activity |

|---|---|

| Benzylthio Group | Enhances lipophilicity and cellular uptake |

| Butyl Side Chain | Improves selectivity towards target enzymes |

| Methyl Substitution | Modulates receptor binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.